DT-6

Peptide Synthesis Quality Control PROTAC

PROTAC linker design is not inert-minor changes in length, flexibility, or attachment chemistry can switch a degrader from full agonism to complete inactivity. DT-6 solves this by providing a pre-assembled, stereospecific peptide-pomalidomide conjugate with a free carboxylic acid for direct warhead conjugation. • Enables SAR studies comparing structured peptide linkers against flexible PEG/alkyl linkers to optimize DC50 and Dmax. • Pre-validated CRBN-recruiting moiety ensures reliable E3 ligase engagement; eliminates batch-to-batch linker variability. • Ready for amide coupling to amine-functionalized target ligands; supplied with full analytical documentation for procurement traceability.

Molecular Formula C89H130N20O29S2
Molecular Weight 2008.2 g/mol
Cat. No. B15137920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDT-6
Molecular FormulaC89H130N20O29S2
Molecular Weight2008.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CCCCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C89H130N20O29S2/c1-12-43(5)70(84(131)101-56(35-48-38-93-51-22-17-16-20-49(48)51)78(125)94-45(7)73(120)96-53(29-32-139-10)76(123)98-54(30-33-140-11)77(124)97-52(25-27-63(90)113)75(122)102-58(89(136)137)36-64(91)114)108-85(132)71(44(6)13-2)107-82(129)60(40-111)103-74(121)46(8)95-79(126)57(37-68(118)119)100-80(127)55(34-42(3)4)99-81(128)59(39-110)104-86(133)72(47(9)112)105-65(115)24-15-14-18-31-92-67(117)41-138-62-23-19-21-50-69(62)88(135)109(87(50)134)61-26-28-66(116)106-83(61)130/h16-17,19-23,38,42-47,52-61,70-72,93,110-112H,12-15,18,24-37,39-41H2,1-11H3,(H2,90,113)(H2,91,114)(H,92,117)(H,94,125)(H,95,126)(H,96,120)(H,97,124)(H,98,123)(H,99,128)(H,100,127)(H,101,131)(H,102,122)(H,103,121)(H,104,133)(H,105,115)(H,107,129)(H,108,132)(H,118,119)(H,136,137)(H,106,116,130)/t43-,44-,45-,46-,47+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,70-,71-,72-/m0/s1
InChIKeyKTYZOCAUGNWALG-WWSKSYBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide-Pomalidomide Conjugate PROTAC Building Block Overview


This compound is a complex, multi-amino acid peptide conjugate incorporating a 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl moiety . This moiety is a structural hallmark of cereblon (CRBN) E3 ubiquitin ligase ligands, particularly those derived from the immunomodulatory imide drug (IMiD) pomalidomide [1]. The compound is designed as a functional building block for proteolysis-targeting chimeras (PROTACs) or other heterobifunctional molecules, where the peptide portion acts as a target-binding ligand or a specialized linker . Its utility lies in enabling targeted protein degradation, a catalytic mechanism that differs fundamentally from traditional occupancy-based inhibitors [2].

Workflow
Pre-assembled peptide-CRBN ligand conjugate for custom PROTAC synthesis
Design
Defined stereochemistry and peptide sequence support ternary complex geometry studies
Chemistry
Free carboxylic acid enables amine-reactive conjugation to target-binding warheads

Why Generic Pomalidomide Conjugates Fall Short


Generic substitution fails because the precise peptide sequence and stereochemistry of this compound dictate its specific target engagement and ternary complex formation kinetics in a PROTAC system [1]. In PROTAC design, the linker—which in this case is an elaborate, stereospecific peptide—is not an inert spacer but a critical determinant of degradation potency, selectivity, and cellular permeability [2]. Minor changes in linker length, flexibility, or attachment chemistry can drastically alter a degrader's efficacy, a phenomenon observed where small linker modifications can switch a degrader from full agonism to complete inactivity [3]. Therefore, interchanging this compound with a generic pomalidomide-linker conjugate of similar molecular weight would unpredictably alter the geometry of the target-E3 ligase interface, potentially rendering the final degrader ineffective or conferring an entirely different degradation profile [4].

Generic pomalidomide conjugates may unpredictably alter ternary complex geometry.
PEG-based linkers lack defined structure, potentially shifting degradation selectivity profiles.
Minor linker modifications can switch degrader activity; this peptide's sequence is a critical determinant.

Quantitative Evidence for This Peptide Conjugate


Molecular Weight and Purity Specifications

The compound (2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid has a calculated molecular weight of 2008.2 g/mol and a typical purity specification of 95% . This information is critical for procurement to ensure correct stoichiometry in conjugation reactions.

Molecular Weight & Purity
Specification review
2008.2 g/mol, ≥95%
Ensures accurate conjugation stoichiometry.
Verify lot-specific COA.
Peptide Synthesis Quality Control PROTAC

Linker Complexity: Peptide vs. PEG Linkers

While direct comparative data for this specific peptide is not publicly available, its structure contains at least 20 amino acid residues, resulting in a far more complex and defined 3D architecture compared to commonly used PEG linkers (e.g., Pomalidomide-PEG6-Alkyne) [1]. In PROTAC design, the linker's length and flexibility are critical; PEG linkers offer flexibility but can collapse, while rigid or structured linkers like this peptide can pre-organize the ternary complex, potentially improving cooperativity (α) and degradation potency [2].

Linker Complexity vs. PEG Linkers
Class-level inference
>20 defined amino acid residues vs. flexible PEG
Structured linker may pre-organize ternary complex.
No direct comparative data for this compound.
Linker Design PROTAC Optimization Structure-Activity Relationship

Differentiation from Other Peptide-Based PROTACs

Peptide-based PROTACs (p-PROTACs) are an emerging class, with published examples including a FOXM1-targeting p-PROTAC that incorporates a cell-penetrating peptide (TAT) [1] and a GSK-3β degrader linked to pomalidomide [2]. The target compound here lacks a known cell-penetrating sequence and features a unique, complex internal peptide sequence with multiple stereocenters . Its specific degradation activity would therefore be entirely determined by the identity of its target-binding peptide, which is not known from the IUPAC name alone.

Differentiation from Other p-PROTACs
Class-level inference
Unique peptide sequence, multiple stereocenters; lacks known cell-penetrating motif
Activity is sequence-specific; substitution with other p-PROTACs not supported.
Target-binding specificity requires validation.
Peptide-PROTAC FOXM1 GSK-3β Targeted Degradation

Application Scenarios for This Peptide Conjugate


Custom Peptide-Based PROTAC Synthesis

The primary application is as a pre-assembled, complex peptide-ligand conjugate for the synthesis of a specific proteolysis-targeting chimera (PROTAC). A researcher would conjugate the free carboxylic acid group of this compound to an amine on a target-binding ligand (warhead) via standard peptide coupling chemistry [1]. This creates a heterobifunctional molecule where the peptide sequence serves as both the linker and, potentially, a recognition element for the target protein of interest [2].

PROTAC Linker SAR Studies

This compound can be used as a specific, structured linker in a PROTAC SAR study. Its complex, stereospecific peptide backbone offers a distinct point of comparison against flexible PEG linkers or simpler alkyl linkers. By comparing the degradation potency (e.g., DC50, Dmax) of PROTACs made with this peptide linker versus other linker types, researchers can gain insights into how linker rigidity and secondary structure influence ternary complex formation and overall degrader efficacy [1].

Targeted Degraders for Peptide-Binding Proteins

If the peptide sequence in this compound is designed to bind a specific protein domain (e.g., a SH2, PDZ, or WW domain), it can serve as the target-binding moiety in a PROTAC. This scenario is particularly relevant for targeting 'undruggable' proteins that lack a suitable small-molecule binding pocket but engage in well-characterized peptide-protein interactions [1]. The compound would recruit the E3 ligase cereblon via its pomalidomide-like moiety to ubiquitinate the target protein for proteasomal degradation [2].

Application
Selection Property
Validation Focus
Custom PROTAC Synthesis
Pre-assembled peptide-CRBN ligand conjugate
Conjugation efficiency and product characterization
Linker SAR Studies
Defined stereospecific peptide backbone
Ternary complex cooperativity and degradation endpoints (DC50/Dmax)
Targeted Degradation (Peptide-Binding Proteins)
Potential protein domain recognition sequence
Cereblon-mediated ubiquitination and proteasomal engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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